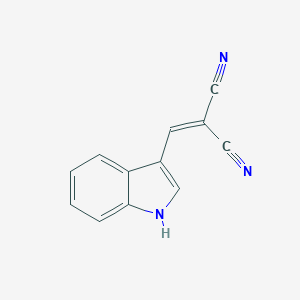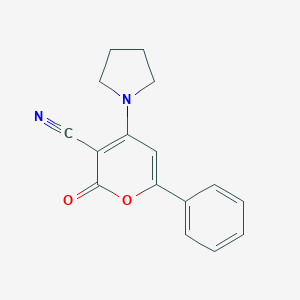
4-Methylphenyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 2-methylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. This compound is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 2-methylbenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it is believed to have anti-inflammatory and analgesic properties. It is also believed to have an impact on the immune system and may be useful in treating certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methylphenyl 2-methylbenzoate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the limitations of using this compound is that it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Methylphenyl 2-methylbenzoate. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Additionally, further investigation into the mechanism of action and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications. Finally, research into the synthesis of new benzoic acid esters based on this compound could lead to the development of new organic compounds with unique properties.
Synthesemethoden
The synthesis of 4-Methylphenyl 2-methylbenzoate can be achieved through the esterification of 4-methylphenol with 2-methylbenzoic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the desired compound along with water as a byproduct. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 2-methylbenzoate has several scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a model compound for investigating the properties of other benzoic acid esters. Additionally, this compound is used in the development of new drugs and pharmaceuticals due to its unique properties.
Eigenschaften
CAS-Nummer |
23597-25-3 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(4-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)17-15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
MRTPLIKXWZGNKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Andere CAS-Nummern |
23597-25-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)


![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)


![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
